Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate typically involves the reaction of 4-chloroaniline with 2-chloroquinoline-3-carboxylic acid in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 4-chloroaniline, 2-chloroquinoline-3-carboxylic acid
Reagents: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide)
Conditions: Heating to 100-150°C for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-8-ol: Another quinoline derivative with antimicrobial properties.
Quinoline-2-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
Uniqueness
Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with specific molecular targets makes it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-(3-chloroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(13-7-2-3-8-14(13)20-16)19-12-6-4-5-11(18)9-12/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPUPGJSWHAAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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